REACTION_SMILES
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[Br:9][N:10]1[C:11](=[O:12])[CH2:13][CH2:14][C:15]1=[O:16].[C:17]([O:18][O:19][C:20](=[O:21])[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)(=[O:28])[c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[C:35]([Cl:36])([Cl:37])([Cl:38])[Cl:39].[I:1][c:2]1[c:3]([CH3:8])[cH:4][cH:5][cH:6][cH:7]1>>[I:1][c:2]1[c:3]([CH2:8][Br:9])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1I
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Name
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Type
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product
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Smiles
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BrCc1ccccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |